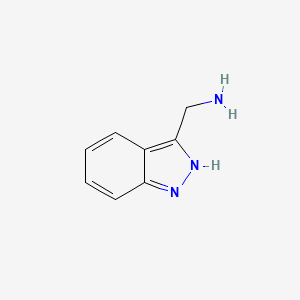

3-(Aminomethyl)-1H-indazole

Description

Properties

IUPAC Name |

2H-indazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIODCDIPHWWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598771 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806640-37-9 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Aminomethyl)-1H-indazole from o-Fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route for the preparation of 3-(aminomethyl)-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available o-fluorobenzonitrile. The synthesis involves a three-step sequence: nucleophilic aromatic substitution to form the indazole core, a Sandmeyer reaction to introduce a cyano group, and a final reduction to the desired aminomethyl functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from o-fluorobenzonitrile is a multi-step process that can be broken down into three key transformations:

-

Formation of 3-Amino-1H-indazole: The initial step involves the reaction of o-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.

-

Sandmeyer Reaction to 3-Cyano-1H-indazole: The amino group at the 3-position of the indazole is then converted to a cyano group. This is achieved through a Sandmeyer reaction, which involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the displacement of the diazonium group with a cyanide salt, typically copper(I) cyanide.

-

Reduction to this compound: The final step is the reduction of the cyano group to a primary amine. This transformation can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-1H-indazole

This procedure is adapted from a known method for the synthesis of 3-aminoindazole derivatives.[1][2]

Materials:

-

o-Fluorobenzonitrile

-

Hydrazine hydrate (80% solution in water)

-

n-Butanol

Procedure:

-

A mixture of o-fluorobenzonitrile and hydrazine hydrate in n-butanol is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography to afford 3-amino-1H-indazole.

Step 2: Synthesis of 3-Cyano-1H-indazole via Sandmeyer Reaction

The following is a general procedure for the Sandmeyer reaction, which can be adapted for the conversion of 3-amino-1H-indazole.

Materials:

-

3-Amino-1H-indazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Water

-

Ice

Procedure:

-

3-Amino-1H-indazole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The mixture is stirred for a short period to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.

-

After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give crude 3-cyano-1H-indazole, which can be purified by chromatography.

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

3-Cyano-1H-indazole

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate

-

Water

Procedure:

-

A suspension of LiAlH₄ in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

A solution of 3-cyano-1H-indazole in anhydrous THF is added dropwise to the LiAlH₄ suspension.

-

The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by TLC.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| o-Fluorobenzonitrile | C₇H₄FN | 121.12 | Colorless liquid |

| 3-Amino-1H-indazole | C₇H₇N₃ | 133.15 | Solid |

| 3-Cyano-1H-indazole | C₈H₅N₃ | 143.15 | Solid |

| This compound | C₈H₉N₃ | 147.18 | Solid |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Formation of 3-Amino-1H-indazole | Hydrazine hydrate | n-Butanol | Reflux | - | ~88% |

| 2 | Sandmeyer Reaction | NaNO₂, HCl, CuCN | Water | 0 °C to heat | - | Variable |

| 3 | Reduction of Nitrile | LiAlH₄ | THF | 0 °C to RT | - | Variable |

Table 3: Spectroscopic and Physical Data

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 3-Amino-1H-indazole | 154-156 | Varies with solvent | Varies with solvent | 133 (M⁺) |

| 3-Cyano-1H-indazole | - | Varies with solvent | Varies with solvent | 143 (M⁺) |

| This compound | 114-116 | Varies with solvent | Varies with solvent | 147 (M⁺) |

Experimental Workflow Diagram

The logical flow of the experimental procedure is illustrated in the following diagram.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from o-fluorobenzonitrile provides a reliable route to a key synthetic intermediate. The procedures outlined in this guide are based on established chemical transformations and can be adapted for various research and development applications. Careful execution of each step, particularly the Sandmeyer reaction and the handling of the pyrophoric LiAlH₄, is crucial for a successful outcome. The provided data and workflow diagrams serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

Physicochemical Properties of 3-(Aminomethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-1H-indazole is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-tumor and kinase inhibition properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing key pharmacokinetic and pharmacodynamic parameters such as absorption, distribution, metabolism, excretion (ADME), and target binding. This guide provides a detailed overview of the known and predicted physicochemical properties of this compound, methodologies for their determination, and the relevance of these properties in a drug development context.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data includes experimentally determined values where available, supplemented by high-confidence predicted values from reputable computational models.

| Property | Value | Data Type |

| Molecular Formula | C₈H₉N₃ | - |

| Molecular Weight | 147.18 g/mol | - |

| Melting Point | 114-116 °C[1] | Experimental |

| Boiling Point | 352.1 ± 17.0 °C at 760 mmHg | Predicted |

| pKa (most basic) | 8.13 | Predicted |

| logP | 0.85 | Predicted |

| Aqueous Solubility | 13.59 g/L (logS = -1.01) | Predicted |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target interaction. Potentiometric titration is a highly accurate and standard method for pKa determination.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the analyte are equal (the half-equivalence point).

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of a background electrolyte (e.g., 0.15 M potassium chloride, KCl) to maintain constant ionic strength throughout the titration.

-

-

Instrumentation and Calibration:

-

Use a calibrated potentiometer equipped with a pH electrode.

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (typically 25 °C).

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a temperature-controlled titration vessel.

-

Add the background electrolyte.

-

If determining a basic pKa, make the solution acidic (e.g., to pH 2) with the standardized HCl.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

-

The pKa is determined from the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

-

The following diagram illustrates the logical workflow for this experimental protocol.

Caption: Logical workflow for determining pKa by potentiometric titration.

Relevance of Physicochemical Properties in Drug Development

The physicochemical properties of this compound are pivotal in assessing its potential as a drug candidate.

-

Solubility: The predicted high aqueous solubility is advantageous for formulation and bioavailability. The aminomethyl group and the nitrogen atoms in the indazole ring can act as hydrogen bond donors and acceptors, contributing to water solubility.

-

Lipophilicity (logP): The predicted logP value of 0.85 suggests that the compound is relatively hydrophilic. This property is critical for cell membrane permeability. A balanced logP is often sought; while sufficient lipophilicity is needed to cross biological membranes, high lipophilicity can lead to poor solubility and increased metabolic clearance.

-

pKa: The predicted basic pKa of 8.13 indicates that at physiological pH (7.4), a significant portion of this compound will exist in its protonated, cationic form. This ionization state enhances aqueous solubility but can reduce passive diffusion across lipid membranes. Understanding the pKa is also crucial for predicting potential drug-drug interactions and for developing stable formulations.

The interplay of these properties governs the ADME profile of a compound. The following diagram illustrates the relationship between key physicochemical properties and their impact on the drug development process.

Caption: Relationship between physicochemical properties and the drug development process.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, providing both experimental and predicted data. Detailed methodologies for the experimental determination of these properties, particularly pKa, have been outlined to aid researchers in their laboratory work. The interplay between solubility, lipophilicity, and ionization state is critical for the progression of this and similar compounds through the drug discovery pipeline. The provided information serves as a foundational resource for scientists and professionals working with this compound, enabling informed decisions in medicinal chemistry, formulation, and preclinical development.

References

Technical Guide: 3-(Aminomethyl)-1H-indazole in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Aminomethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (1H-Indazol-3-yl)methanamine |

| CAS Number | 806640-37-9 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

Synthesis and Chemical Properties

The indazole scaffold is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere of indole and its versatile synthetic handles. The aminomethyl group at the C-3 position of this compound offers a key site for chemical modification, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

While a variety of methods exist for the synthesis of the indazole core, a common route to this compound involves the reduction of 1H-indazole-3-carbonitrile. A general workflow for its synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Reduction of a Nitrile

A general procedure for the reduction of a nitrile, such as 1H-indazole-3-carbonitrile, to a primary amine is provided below. Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent (e.g., THF, diethyl ether) under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 1H-indazole-3-carbonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).

-

Reaction: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete conversion. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.

-

Work-up: The resulting precipitate is filtered off and washed with the ether solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, many of which are implicated in cancer and other diseases. The 1H-indazole scaffold often serves as an effective hinge-binding motif in kinase inhibitors. The aminomethyl group at the C-3 position can participate in crucial hydrogen bonding interactions within the active site of target enzymes.

Kinase Inhibition

Research has shown that derivatives of 3-aminoindazole are potent inhibitors of several kinases, including:

-

BCR-ABL: A fusion protein tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.

-

Pim Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.

The inhibitory activity of various indazole derivatives against specific kinases is summarized in the table below.

| Compound Class | Target Kinase(s) | Reported IC₅₀/Activity |

| 3-Aminoindazole Derivatives | BCR-ABL | Potent inhibition, including the T315I mutant |

| 3-(Pyridin-3-yl)-1H-indazole | FGFR1-4 | IC₅₀ values in the low nanomolar range (0.9–6.1 nM) |

| 3-(Pyrazin-2-yl)-1H-indazoles | pan-Pim Kinases | Potent inhibition |

Anticancer Activity and Mechanism of Action

Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways that control cell growth, survival, and apoptosis.

One study on a 3,5-disubstituted indazole derivative revealed its ability to induce apoptosis and cause cell cycle arrest in the G0/G1 phase. This was linked to the inhibition of the p53/MDM2 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of the p53-MDM2 interaction leads to the stabilization and activation of p53, resulting in the transcription of genes that promote apoptosis and cell cycle arrest.

Caption: Postulated signaling pathway for anticancer activity.

Experimental Protocols for Biological Assays

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. Its amenability to chemical modification and the proven biological activity of the indazole scaffold make it a compound of high interest for researchers in drug discovery. The insights provided in this technical guide regarding its synthesis, biological activities, and relevant experimental protocols are intended to support further investigation into the therapeutic potential of this and related compounds.

Spectroscopic and Synthetic Profile of 3-(Aminomethyl)-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The spectroscopic data for 3-(Aminomethyl)-1H-indazole can be predicted by examining the data for the 1H-indazole core and considering the electronic effects of the 3-aminomethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables outline the predicted chemical shifts for the 1H and 13C nuclei of this compound.

Table 1: Predicted 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 - 13.0 | br s | 1H | NH (indazole) |

| ~8.05 | d | 1H | H-4 |

| ~7.70 | d | 1H | H-7 |

| ~7.40 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~4.10 | s | 2H | -CH2- |

| ~2.5-3.5 | br s | 2H | -NH2 |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145.0 | C-3 |

| ~140.5 | C-7a |

| ~127.0 | C-3a |

| ~126.5 | C-6 |

| ~121.0 | C-4 |

| ~120.5 | C-5 |

| ~110.0 | C-7 |

| ~38.0 | -CH2- |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| 3400 - 3200 | N-H | Stretching (amine and indazole) |

| 3100 - 3000 | C-H | Aromatic Stretching |

| 2950 - 2850 | C-H | Aliphatic Stretching |

| 1620 - 1600 | C=N, C=C | Ring Stretching |

| 1600 - 1550 | N-H | Bending (amine) |

| 800 - 700 | C-H | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C8H9N3), the expected exact mass is 147.0796 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound (ESI+)

| m/z | Ion |

| 148.0874 | [M+H]+ |

| 131.0611 | [M-NH2]+ |

| 118.0682 | [M-CH2NH2]+ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound via Reduction of 3-Cyano-1H-indazole

A plausible and common method for the preparation of this compound is the reduction of 3-cyano-1H-indazole.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-cyano-1H-indazole in anhydrous THF to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

-

Isolation and Purification: Filter the resulting mixture to remove the inorganic salts and wash the solid with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Data Acquisition

1H and 13C NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6, to allow for the observation of exchangeable N-H protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Data Acquisition

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an attenuated total reflectance (ATR) accessory.

MS Data Acquisition

High-resolution mass spectra (HRMS) can be obtained using a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. This technique will provide the exact mass of the protonated molecular ion, which is crucial for confirming the elemental composition.

Synthetic Workflow Visualization

The synthesis of this compound can be visualized as a two-step process starting from a suitable precursor. A common route involves the reduction of a nitrile.

Caption: A plausible synthetic route to this compound.

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to the Solubility and Stability of 3-(Aminomethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical early assessments are the determination of a molecule's solubility and stability. These fundamental physicochemical properties are paramount, influencing everything from formulation design and bioavailability to shelf-life and patient safety. This technical guide provides an in-depth exploration of the core principles and experimental methodologies for evaluating the solubility and stability of 3-(Aminomethyl)-1H-indazole, a heterocyclic amine of significant interest in medicinal chemistry.

While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes a comprehensive framework of established protocols and best practices. By following these methodologies, researchers can systematically characterize this and other novel chemical entities, thereby enabling data-driven decisions in the drug development process.

Section 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical efficacy. A thorough understanding of a compound's solubility in various media is therefore essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard for determining thermodynamic solubility is the shake-flask method.[1][2] This procedure measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Materials and Reagents:

-

This compound (solid)

-

Selection of relevant solvents (e.g., Water, 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[2]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

Data Presentation: Illustrative Solubility of a Hypothetical Aminomethyl-Indazole Derivative

The following table presents a hypothetical but realistic solubility profile for a compound structurally similar to this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mM) |

| Water | 25 | 1.2 | 1200 | 8.15 |

| 0.1 M HCl | 25 | 25.8 | 25800 | 175.3 |

| PBS (pH 7.4) | 25 | 0.9 | 900 | 6.12 |

| Ethanol | 25 | 15.3 | 15300 | 104.0 |

| Methanol | 25 | 18.7 | 18700 | 127.0 |

| Acetonitrile | 25 | 2.5 | 2500 | 17.0 |

| DMSO | 25 | >100 | >100000 | >679.5 |

| Water | 37 | 1.8 | 1800 | 12.23 |

| 0.1 M HCl | 37 | 31.5 | 31500 | 214.0 |

| PBS (pH 7.4) | 37 | 1.1 | 1100 | 7.47 |

Note: Molar solubility is calculated based on a molecular weight of 147.18 g/mol for this compound.

Visualization: Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to 3-(Aminomethyl)-1H-indazole: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-1H-indazole is a key heterocyclic amine that has garnered significant interest within the medicinal chemistry landscape. Its structural motif, featuring a bicyclic indazole core with a reactive aminomethyl group at the 3-position, serves as a versatile scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailing its synthesis, physicochemical properties, and the biological activities of its derivatives, thereby offering a valuable resource for professionals engaged in drug discovery and development.

Introduction and Historical Context

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, was first synthesized by Emil Fischer in the late 19th century.[1] For many years, indazole and its derivatives were primarily of academic interest. However, in the latter half of the 20th century, their diverse pharmacological potential began to be recognized, leading to extensive research into their synthesis and biological evaluation.[2][3]

The introduction of an aminomethyl group at the 3-position of the indazole core, yielding this compound, provided a critical advancement. This functional group serves as a key pharmacophore and a synthetic handle for further molecular elaboration, enabling the exploration of a wide range of chemical space and the optimization of biological activity. While the precise first synthesis of the unsubstituted this compound is not prominently documented in readily available literature, its emergence as a building block in medicinal chemistry likely occurred as part of the broader exploration of indazole derivatives for various therapeutic targets.

The significance of the 3-aminoindazole and related motifs became particularly evident with the development of kinase inhibitors. The 1H-indazole-3-amine structure was identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases, a key interaction for potent and selective inhibition.[4] This discovery propelled the use of scaffolds like this compound in the design of a multitude of kinase inhibitors for oncology and other diseases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, which in turn affect its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 806640-37-9 | [5] |

| Molecular Formula | C₈H₉N₃ | [5] |

| Molecular Weight | 147.18 g/mol | [5] |

| Melting Point | 114-116 °C | [5] |

| Boiling Point (predicted) | 352.1 ± 17.0 °C at 760 mmHg | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the indazole ring followed by the introduction or modification of the 3-substituent. While a definitive, publicly available, detailed protocol for the direct synthesis of the parent compound is not readily found, synthetic strategies for closely related derivatives provide a strong basis for its preparation.

A common strategy involves the cyclization of appropriately substituted ortho-functionalized phenyl precursors. For instance, the synthesis of 3-aminoindazoles can be achieved from 2-bromobenzonitriles through a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.[6] Another approach involves the reaction of 2-halobenzonitriles with hydrazine derivatives.[6]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A plausible route to this compound could involve the initial synthesis of 1H-indazole-3-carbonitrile, followed by the reduction of the nitrile group to the desired aminomethyl functionality.

Cited Experimental Protocol for a Related Derivative (Synthesis of [1H-Indazol-3-yl]amide oxime):

This protocol illustrates a typical reaction involving a 3-substituted indazole.

-

Materials: Hydroxylamine hydrochloride, potassium carbonate, absolute ethanol, indazole-3-carbonitrile, methanol, anhydrous ether, MgSO₄, acetone, dichloromethane.

-

Procedure:

-

Hydroxylamine hydrochloride (1.5 g) and potassium carbonate (3.83 g) were stirred together in absolute ethanol (100 ml) for 15 minutes.[7]

-

Indazole-3-carbonitrile (2 g) was added, and the solution was heated at reflux for 4 hours.[7]

-

After cooling to room temperature, the solution was diluted with methanol (5 ml).[7]

-

The solution was filtered, and the solvent was evaporated.[7]

-

The residue was extracted with anhydrous ether, and the extracts were dried over MgSO₄.[7]

-

After filtration and solvent removal, a white solid was obtained, which was recrystallized from acetone/dichloromethane to afford the title compound.[7]

-

Biological Activity and Therapeutic Potential

While specific biological data for the parent this compound is sparse in the public domain, the therapeutic potential of its derivatives is vast and well-documented. The indazole scaffold is a privileged structure in medicinal chemistry, and the aminomethyl group at the C-3 position provides a key interaction point with various biological targets.[3]

Kinase Inhibition:

A primary area of investigation for 3-aminoindazole derivatives is in the development of protein kinase inhibitors for the treatment of cancer.[8][9] The 3-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Numerous potent and selective kinase inhibitors have been developed based on this scaffold, targeting a range of kinases including:

-

BCR-ABL: For the treatment of chronic myeloid leukemia (CML).[8][9]

-

Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[10]

-

Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[10]

-

Pim kinases: Involved in tumorigenesis.[11]

Illustrative Signaling Pathway Inhibition:

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Other Therapeutic Areas:

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

-

Antimicrobial Activity: Demonstrating activity against both bacteria and fungi.[3]

-

Anti-inflammatory Effects: Through various mechanisms, including the inhibition of nitric oxide synthases.[12]

-

Cardiovascular Diseases: With some derivatives showing potential in treating conditions like arrhythmia and thrombosis.[1]

-

Central Nervous System (CNS) Disorders: As antagonists of serotonin receptors.[3]

Conclusion

This compound stands as a cornerstone scaffold in modern medicinal chemistry. While its own detailed biological profile is not extensively published, its role as a versatile building block for the synthesis of a vast array of biologically active molecules is undeniable. The historical development of indazole chemistry, particularly the recognition of the 3-aminoindazole motif as a potent kinase hinge-binder, has cemented its importance in the ongoing quest for novel therapeutics. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the rich history and continued potential of this remarkable heterocyclic compound. Further exploration into the specific biological activities of the parent molecule and the continued development of its derivatives will undoubtedly lead to new and improved treatments for a wide range of human diseases.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 806640-37-9 [sigmaaldrich.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Crystal Structure and Polymorphism of 3-(Aminomethyl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the crystal structure and polymorphism of 3-(Aminomethyl)-1H-indazole is not publicly available. This guide provides a comprehensive framework based on the known crystallography of the parent molecule, 1H-indazole, and established methodologies in solid-state chemistry. It is intended to guide researchers in the potential characterization of this compound.

Introduction to the Significance of Solid-State Properties

The crystalline state of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, dissolution rate, bioavailability, stability, and manufacturability.[1][2][3][4] For a molecule like this compound, which has potential applications in medicinal chemistry, a thorough understanding of its solid-state properties is paramount for successful drug development. Different polymorphs are considered distinct patentable entities, making their identification and characterization crucial for intellectual property protection.

The introduction of an aminomethyl group at the 3-position of the 1H-indazole core introduces a flexible side chain with hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms of the indazole ring). This functionalization significantly increases the probability of forming multiple, stable hydrogen-bonding networks, which can lead to a rich polymorphic landscape.

Hypothetical Crystal Packing and Polymorphism

Based on the structure of this compound, several hydrogen bonding motifs can be predicted, which could give rise to different polymorphs:

-

Indazole-Indazole Interactions: The N-H of the indazole ring can act as a hydrogen bond donor to the pyridine-type nitrogen of an adjacent molecule, forming chains or cyclic motifs, similar to what is observed in the parent 1H-indazole.[5]

-

Aminomethyl Group Interactions: The -CH2NH2 group is a potent hydrogen bond donor and can interact with the indazole nitrogen atoms or the amine group of a neighboring molecule.

-

Intra- vs. Intermolecular Hydrogen Bonding: The flexibility of the aminomethyl side chain might allow for intramolecular hydrogen bonding between the amine group and the N2 atom of the indazole ring. However, the formation of robust intermolecular hydrogen-bonded networks is more likely to drive crystallization.

The interplay between these potential interactions, influenced by crystallization conditions, can lead to different packing arrangements and, consequently, different polymorphs.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen is essential to identify the different crystalline forms of this compound. The following experimental methodologies are central to such an investigation.

Crystallization Methods

The goal is to subject the molecule to a wide range of conditions to access different regions of the phase diagram.

-

Solvent-Based Crystallization:

-

Slow Evaporation: Saturated solutions of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) are allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Anti-Solvent Crystallization: An anti-solvent (in which the compound is poorly soluble) is added to a solution of the compound, inducing precipitation.[6][7] The rate of addition of the anti-solvent can be a critical parameter.[6]

-

-

Solid-State Methods:

-

Grinding: The material is subjected to mechanical stress by grinding, which can sometimes induce a polymorphic transformation.

-

Sublimation: The compound is heated under vacuum to induce sublimation, and the vapor is condensed on a cold surface.

-

Melt Crystallization (if thermally stable): The compound is melted and then cooled at different rates.

-

Characterization Techniques

Once crystalline material is obtained, a suite of analytical techniques is used to characterize the solid form.

| Technique | Purpose | Experimental Details |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the absolute crystal structure, including unit cell parameters, space group, and atomic coordinates. | A high-quality single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve and refine the crystal structure.[5] |

| Powder X-ray Diffraction (PXRD) | To "fingerprint" a crystalline form and identify different polymorphs in a bulk sample. | A powdered sample is irradiated with X-rays over a range of angles (2θ), and the diffraction pattern is recorded. Each polymorph will have a unique PXRD pattern.[5] |

| Differential Scanning Calorimetry (DSC) | To determine melting points, transition temperatures, and enthalpies of fusion and transition. | A small amount of the sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endotherms and exotherms indicate thermal events. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of solvates or hydrates. | The mass of a sample is monitored as a function of temperature. Mass loss indicates decomposition or desolvation. |

| Infrared (IR) and Raman Spectroscopy | To probe differences in the vibrational modes of the molecules in different crystal lattices. | The sample is exposed to infrared or laser light, and the absorption or scattering is measured. Different hydrogen bonding environments will result in shifts in the vibrational frequencies. |

| Solid-State NMR (ssNMR) | To investigate the local environment of specific atomic nuclei (e.g., 13C, 15N) in the crystal lattice. | The sample is spun at a high speed in a strong magnetic field. Each polymorph will exhibit a unique set of chemical shifts. |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of a polymorph screen and the relationship between different solid forms.

Caption: Workflow for a comprehensive polymorph screen.

Caption: Energy relationships between solid forms.

Conclusion

While specific crystallographic data for this compound remains to be published, this guide outlines the critical importance of such a study and provides a robust framework for its execution. The presence of a flexible aminomethyl group with hydrogen bonding capabilities suggests a high likelihood of polymorphism. A thorough investigation, employing a range of crystallization techniques and analytical methods as detailed herein, is essential to identify and characterize the various crystalline forms of this compound. The selection of the most stable and developable polymorph will be a crucial step in its journey from a promising molecule to a potential therapeutic agent.

References

- 1. US7855217B2 - Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Google Patents [patents.google.com]

- 2. Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione - Eureka | Patsnap [eureka.patsnap.com]

- 3. fda.gov [fda.gov]

- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Tautomerism in 3-(Aminomethyl)-1H-indazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their diverse pharmacological activities. A critical and often nuanced aspect of their chemistry is the phenomenon of annular tautomerism, which can significantly influence their physicochemical properties, receptor interactions, and metabolic stability. This technical guide provides a comprehensive examination of tautomerism in 3-(aminomethyl)-1H-indazole and its derivatives. It delves into the structural and energetic aspects of the predominant 1H- and 2H-tautomeric forms, supported by spectroscopic, computational, and synthetic data from the scientific literature. Detailed experimental protocols for the synthesis and characterization of these compounds are provided, along with visualizations of tautomeric equilibria and relevant biological pathways to aid in the rational design of novel indazole-based therapeutics.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and the significantly less stable 3H-indazole.[1][2] The most relevant and extensively studied equilibrium is between the 1H- and 2H-tautomers.[3] The 1H-tautomer is generally the thermodynamically more stable form due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer.[4][5] However, the position of this equilibrium can be influenced by factors such as substitution patterns, solvent polarity, and temperature.[6] For 3-substituted indazoles, including this compound, the tautomeric preference can impact hydrogen bonding patterns and overall molecular conformation, which are critical for biological activity.[7]

Tautomeric Forms of this compound

The two primary tautomers of this compound are the 1H- and 2H-forms. While specific experimental data for the tautomeric equilibrium of this exact molecule is scarce in the literature, extensive theoretical and experimental studies on related indazole derivatives provide a strong basis for understanding its behavior.[8]

Caption: Tautomeric equilibrium of 3-(aminomethyl)indazole.

Spectroscopic Characterization

Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between 1H- and 2H-indazole tautomers. The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton.[9] For 3-substituted indazoles, the chemical shifts of the aromatic protons and the substituent's protons can also provide clues to the dominant tautomeric form.

Table 1: Expected 1H and 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in a Non-polar Solvent (CDCl3)

| Atom | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |

| 1H NMR | ||

| N1-H | ~10-12 | - |

| N2-H | - | ~9-11 |

| H4 | ~7.8 | ~7.6 |

| H5 | ~7.2 | ~7.1 |

| H6 | ~7.4 | ~7.3 |

| H7 | ~7.6 | ~7.9 |

| CH2 | ~4.0 | ~4.2 |

| NH2 | ~1.5-2.5 (broad) | ~1.5-2.5 (broad) |

| 13C NMR | ||

| C3 | ~145 | ~155 |

| C3a | ~122 | ~120 |

| C4 | ~120 | ~121 |

| C5 | ~121 | ~120 |

| C6 | ~127 | ~128 |

| C7 | ~110 | ~118 |

| C7a | ~140 | ~138 |

| CH2 | ~38 | ~45 |

Note: These are predicted values based on data from related indazole derivatives. Actual values may vary.[1][10]

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can be used to identify N-H stretching frequencies, which differ between the tautomers. UV-Vis spectroscopy can also be employed, as the electronic transitions and absorption maxima are dependent on the aromatic system, which is different for the benzenoid (1H) and quinonoid (2H) forms.

Computational Studies

Density Functional Theory (DFT) and ab initio calculations are frequently used to predict the relative stabilities of indazole tautomers.[8] These studies consistently show that for most 3-substituted indazoles, the 1H-tautomer is energetically more favorable in the gas phase and in various solvents. The energy difference is typically in the range of 3-5 kcal/mol.[8]

Caption: Relative stability of indazole tautomers.

X-ray Crystallography

Synthesis of this compound and Derivatives

Several synthetic routes to 3-aminoalkyl-1H-indazoles have been reported. A common and effective method involves the cyclization of o-fluorobenzonitriles with hydrazine, followed by functional group manipulation.

General Synthetic Protocol

A representative synthesis of this compound is outlined below.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3-(Aminomethyl)-1H-indazole and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The following sections describe two primary synthetic routes, complete with step-by-step methodologies, tabulated data, and workflow diagrams.

Route 1: Synthesis via Reduction of 1H-Indazole-3-carbonitrile

This route offers a straightforward approach to the target compound through the synthesis and subsequent reduction of a nitrile intermediate.

Overall Reaction Scheme:

Caption: Synthetic pathway for this compound via a nitrile intermediate.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carbonitrile [1][2]

This procedure details the palladium-catalyzed cyanation of 3-iodo-1H-indazole.

-

Materials and Reagents:

-

3-Iodo-1H-indazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene

-

Ethyl acetate (EtOAc)

-

Water (degassed)

-

Argon or Nitrogen gas

-

-

Procedure:

-

To a dry three-necked flask equipped with a magnetic stirrer, condenser, and an argon inlet, add 3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide (0.6 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMAc to the flask.

-

Stir the reaction mixture at 120 °C for 24 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Wash the combined organic filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1H-indazole-3-carbonitrile.

-

Step 2: Reduction of 1H-Indazole-3-carbonitrile to this compound

This protocol describes the reduction of the nitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).

-

Materials and Reagents:

-

1H-Indazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a dry three-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 1 M NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid and wash it thoroughly with THF and then with ethyl acetate or dichloromethane.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 3-Iodo-1H-indazole | 1H-Indazole-3-carbonitrile | Pd₂(dba)₃, Xantphos, K₄[Fe(CN)₆], DMAc, 120 °C | 85-95% |

| 2 | 1H-Indazole-3-carbonitrile | This compound | 1. LiAlH₄, THF, reflux; 2. H₂O, NaOH | 70-85% |

Route 2: Synthesis via Reduction of 3-(Azidomethyl)-1H-indazole

Overall Reaction Scheme:

Caption: Multi-step synthesis of this compound via an azide intermediate.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate [3][4]

-

Materials and Reagents:

-

1H-Indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol at 0 °C.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise.

-

After the addition, heat the mixture to reflux for 1.5-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated NaHCO₃ solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield methyl 1H-indazole-3-carboxylate.[3]

-

Step 2: Synthesis of (1H-Indazol-3-yl)methanol

-

Materials and Reagents:

-

Methyl 1H-indazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Follow the general procedure for LiAlH₄ reduction as described in Route 1, Step 2, using methyl 1H-indazole-3-carboxylate as the starting material.

-

Step 3: Synthesis of 3-(Chloromethyl)-1H-indazole

-

Materials and Reagents:

-

(1H-Indazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve (1H-indazol-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C.

-

Add thionyl chloride (1.2-1.5 eq) dropwise. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with saturated NaHCO₃ solution.

-

Extract the product with DCM, wash the organic layer with brine, and dry over Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain 3-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

-

Step 4: Synthesis of 3-(Azidomethyl)-1H-indazole

-

Materials and Reagents:

-

3-(Chloromethyl)-1H-indazole

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

-

Procedure:

-

Dissolve 3-(chloromethyl)-1H-indazole (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5-2.0 eq) in one portion.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Concentrate the solvent under reduced pressure to yield 3-(azidomethyl)-1H-indazole.

-

Step 5: Staudinger Reduction of 3-(Azidomethyl)-1H-indazole to this compound [5][6][7][8][9]

-

Materials and Reagents:

-

3-(Azidomethyl)-1H-indazole

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve 3-(azidomethyl)-1H-indazole (1.0 eq) in THF.

-

Add triphenylphosphine (1.1-1.2 eq) portion-wise at room temperature. Effervescence (N₂ evolution) should be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours until the azide is consumed (monitored by TLC or IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Add water to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the intermediate iminophosphorane.

-

Cool the mixture and remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate to remove the triphenylphosphine oxide byproduct.

-

The desired amine may remain in the aqueous layer as a salt. Basify the aqueous layer with NaOH and extract with ethyl acetate or dichloromethane.

-

Dry the organic extracts over Na₂SO₄, filter, and concentrate to give this compound.

-

| Step | Reactant | Product | Reagents and Conditions | Typical Yield |

| 1 | 1H-Indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | SOCl₂, MeOH, reflux | >90%[3] |

| 2 | Methyl 1H-indazole-3-carboxylate | (1H-Indazol-3-yl)methanol | LiAlH₄, THF | 80-90% |

| 3 | (1H-Indazol-3-yl)methanol | 3-(Chloromethyl)-1H-indazole | SOCl₂, DCM | 85-95% |

| 4 | 3-(Chloromethyl)-1H-indazole | 3-(Azidomethyl)-1H-indazole | NaN₃, DMF | >90% |

| 5 | 3-(Azidomethyl)-1H-indazole | This compound | 1. PPh₃, THF; 2. H₂O | 80-95% |

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a dry environment and under an inert atmosphere.

-

Thionyl chloride (SOCl₂) is corrosive and toxic. Handle it in a well-ventilated fume hood.

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Staudinger Reaction [organic-chemistry.org]

Application Notes and Protocols for 3-(Aminomethyl)-1H-indazole in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(aminomethyl)-1H-indazole and its derivatives as a core scaffold in the development of kinase inhibitors. The indazole ring is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] This document details the inhibitory activities of indazole-based compounds, provides protocols for relevant kinase inhibition assays, and visualizes key signaling pathways targeted by these inhibitors.

Introduction to this compound in Kinase Inhibition

The 1H-indazole core is a bioisostere of the purine ring of ATP, enabling it to act as a competitive inhibitor at the kinase active site. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a key determinant of binding affinity. The aminomethyl group at the 3-position provides a versatile point for chemical modification, allowing for the synthesis of libraries of compounds with diverse substitution patterns to optimize potency and selectivity.[1]

Derivatives of the 3-amino-1H-indazole scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. These include receptor tyrosine kinases like VEGFR and FGFR, as well as cytoplasmic kinases such as BCR-ABL and Pim kinases.[2][3]

Quantitative Data: Kinase Inhibitory Activity of 3-Amino-1H-Indazole Derivatives

| Derivative | Target Kinase | IC50 (nM) | Assay Type |

| Compound 89 | Bcr-Abl (wild type) | 14 | Enzymatic |

| Bcr-Abl (T315I mutant) | 450 | Enzymatic | |

| AKE-72 (Compound 5) | BCR-ABL (wild type) | < 0.5 | Cell-free |

| BCR-ABL (T315I mutant) | 9 | Cell-free | |

| Compound 98 | FGFR1 | 15.0 | Enzymatic |

| Compound 102 | FGFR1 | 30.2 | Enzymatic |

| Compound 82a | Pim-1 | 0.4 | Enzymatic |

| Pim-2 | 1.1 | Enzymatic | |

| Pim-3 | 0.4 | Enzymatic | |

| Entrectinib (Compound 127) | ALK | 12 | Enzymatic |

This table presents a selection of data for various derivatives of 3-amino-1H-indazole and is intended to be representative of the scaffold's potential.[3][4][5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data when evaluating kinase inhibitors. Below are methodologies for common assays used to assess the inhibitory activity of compounds like this compound and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound or its derivative (test compound)

-

ATP (at a concentration near the Km for the target kinase)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

-

Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound.

-

Initiation of Kinase Reaction: Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP-to-ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

-

Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Assay for Kinase Inhibition (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody specific for the phosphorylated substrate

-

Primary antibody for the total substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total substrate to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize them to the total substrate or a loading control. Determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indazole-based kinase inhibitors and a general workflow for kinase inhibitor screening.

References

- 1. This compound|CAS 806640-37-9 [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-(Aminomethyl)-1H-indazole in Neurodegenerative Disease Research

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A key focus of current drug discovery efforts is the identification of small molecules that can modulate the activity of pathways implicated in neuronal cell death and dysfunction. The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Consequently, indazole derivatives are being actively investigated for their therapeutic potential in various diseases, including neurodegenerative disorders.[2][3]

While extensive research exists for the broader class of indazole-containing compounds, specific data on the application of 3-(Aminomethyl)-1H-indazole in neurodegenerative disease research is limited in publicly available literature. However, based on the known activities of structurally related indazole derivatives, this compound represents a promising starting point for investigations into novel neuroprotective agents. The aminomethyl group at the 3-position provides a versatile synthetic handle for the creation of libraries of derivatives with potentially enhanced potency and selectivity.

These application notes provide an overview of the potential applications of this compound in neurodegenerative disease research, drawing on the established roles of the indazole scaffold. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate the neuroprotective and enzyme-inhibitory potential of this and related compounds.

Potential Therapeutic Targets and Applications

The indazole scaffold is a core component of numerous inhibitors targeting kinases and enzymes implicated in the pathology of neurodegenerative diseases. The primary proposed applications for this compound would be as a foundational structure for the development of inhibitors against these key targets.

Key Potential Enzyme Targets:

-

Glycogen Synthase Kinase 3β (GSK-3β): Dysregulation of GSK-3β is linked to hyperphosphorylation of tau protein in Alzheimer's disease and other tauopathies.[3][4] The indazole scaffold is a known hinge-binding fragment for GSK-3β inhibitors.[4][5]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and inhibition of its kinase activity is a major therapeutic strategy.[6][7] Several potent and selective LRRK2 inhibitors are based on the indazole core.[6][7][8][9][10]

-

c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis. Its inhibition is considered a potential neuroprotective strategy.[11][12][13] Indazole-based compounds have been developed as potent and selective JNK3 inhibitors.[11][12]

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain and is an established treatment for Parkinson's disease.[3][14] Indazole derivatives have been identified as potent and selective MAO-B inhibitors.[1][15]

Data on Relevant Indazole Derivatives

| Compound Class/Example | Target | IC50 Value | Disease Relevance | Reference |

| Pyrimido[1,2-b]indazole derivative | MAO-B | 0.062 µM | Parkinson's Disease | [1] |